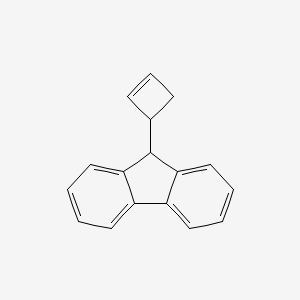
4-Phenylhex-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylhex-3-en-1-ol is an organic compound with the molecular formula C12H16O It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylhex-3-en-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with hex-3-en-1-one under controlled conditions to yield the desired alcohol. Another method involves the reduction of 4-phenylhex-3-en-1-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions: 4-Phenylhex-3-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with a palladium catalyst, NaBH4, or LiAlH4.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 4-Phenylhex-3-en-1-one or 4-Phenylhex-3-en-1-al.
Reduction: 4-Phenylhexane.
Substitution: 4-Phenylhex-3-en-1-halide.
科学的研究の応用
4-Phenylhex-3-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-Phenylhex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating its effects.
類似化合物との比較
4-Phenylhex-3-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenylhexane: The fully reduced form of 4-Phenylhex-3-en-1-ol.
4-Phenylhex-3-en-1-al: An aldehyde derivative of this compound.
Uniqueness: this compound is unique due to its combination of a phenyl group and a hydroxyl group on a hexenol chain. This structure imparts distinct chemical properties, such as the ability to participate in hydrogen bonding and π-π interactions, making it valuable in various applications.
特性
CAS番号 |
62635-21-6 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
4-phenylhex-3-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-11(9-6-10-13)12-7-4-3-5-8-12/h3-5,7-9,13H,2,6,10H2,1H3 |
InChIキー |
DOUCYJPNQULACN-UHFFFAOYSA-N |
正規SMILES |
CCC(=CCCO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)
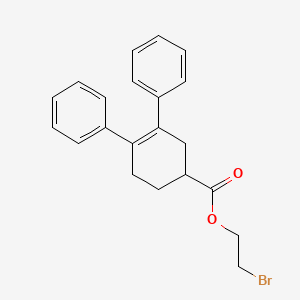
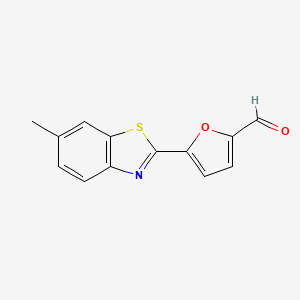
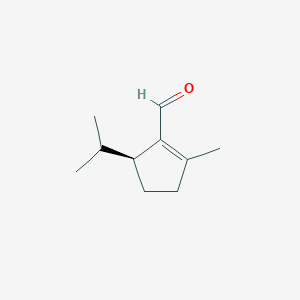
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)


![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)

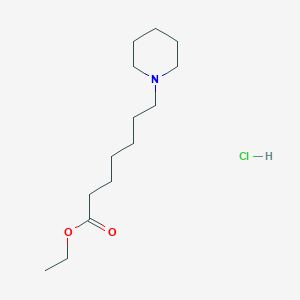
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

